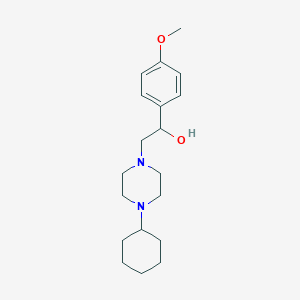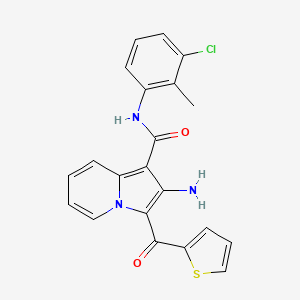![molecular formula C17H10ClF3N2O B2885051 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 73221-77-9](/img/structure/B2885051.png)
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such compounds often involves methods like trifluoromethylation, which is the chemical process of adding a trifluoromethyl group to a molecule . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position and a 3-(trifluoromethyl)phenoxy group at the 2-position .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule, such as the trifluoromethyl group and the chlorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, trifluoromethyl groups are known to be highly electronegative, which can influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine and related compounds have been synthesized and characterized in various studies, focusing on their potential applications in medicinal chemistry and materials science. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine has been documented, highlighting its importance as an intermediate in small molecule anticancer drugs. A rapid synthetic method was established, with the target compound synthesized through cyclization, chlorination, and nucleophilic substitution, achieving a total yield of 42.4% (Zhou et al., 2019).
Antimicrobial Activities
Research into novel 2,4-bis(substituted phenoxy)-6-(phenylthio) pyrimidines demonstrated antimicrobial activities, with specific analogs showing promising results against fungal strains. This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents (Goudgaon & Sheshikant, 2013).
Anticancer Properties
Ultrasound-mediated synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives was reported for their in-vitro anticancer activities against various human tumor cell lines. Among these, a compound with a 3-hydroxy-4-methoxyphenyl substituent demonstrated the highest GI50 values, indicating potent anticancer capabilities (Tiwari et al., 2016).
Structural and Spectral Analysis
Structural and bonding analyses of antimalarial drugs, including derivatives of 5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine, have been conducted. For instance, the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives were explored through both DFT/TDDFT and experimental studies, showcasing their potential in nonlinear optics and medicinal applications (Hussain et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O/c18-14-6-4-11(5-7-14)12-9-22-16(23-10-12)24-15-3-1-2-13(8-15)17(19,20)21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPVCWHLFCGEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2884972.png)
![2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide](/img/structure/B2884973.png)
![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2884978.png)
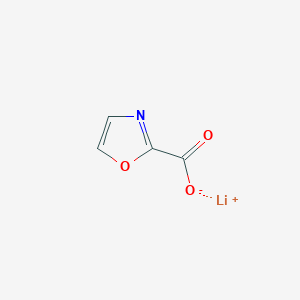
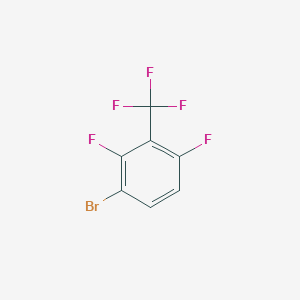
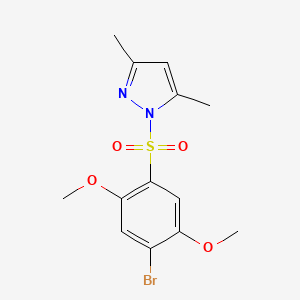
![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)

